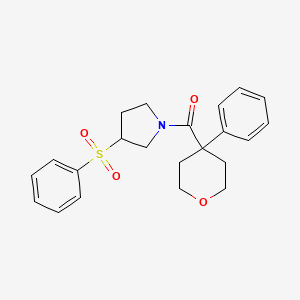

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c24-21(22(12-15-27-16-13-22)18-7-3-1-4-8-18)23-14-11-20(17-23)28(25,26)19-9-5-2-6-10-19/h1-10,20H,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKEVGNSCYESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard/Organolithium Addition to Weinreb Amides

The 4-phenyltetrahydro-2H-pyran-4-yl methanone fragment is synthesized via nucleophilic acyl substitution using Weinreb amide intermediates. In a representative procedure, N-methoxy-N-methyltetrahydropyran-4-carboxamide reacts with phenyllithium in tetrahydrofuran (THF) at −78°C under inert conditions, yielding the ketone in 78% yield.

Reaction Conditions:

- Solvent: THF/dibutyl ether

- Temperature: −78°C (dry ice/acetone bath)

- Reagents: Phenyllithium (1.8 M in dibutyl ether, 1.5 eq)

- Workup: Quenching with ice-cold saturated ammonium chloride, extraction with ethyl acetate, and silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >95% |

| Characterization | $$ ^1H $$ NMR, LCMS |

Alternative Routes via Carboxylic Acid Activation

Tetrahydropyran-4-carboxylic acid serves as a precursor for alternative pathways. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupling with N,O-dimethylhydroxylamine in dichloromethane (DCM) produces the Weinreb amide in near-quantitative yield. Subsequent reaction with organometallic reagents (e.g., Grignard or organolithium) furnishes the ketone.

Synthesis of 3-(Phenylsulfonyl)pyrrolidine

Sulfonation of Pyrrolidine Derivatives

The 3-(phenylsulfonyl)pyrrolidine fragment is prepared via regioselective sulfonation. Pyrrolidine is treated with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0°C–25°C. The reaction proceeds via nucleophilic substitution at the pyrrolidine nitrogen, followed by oxidation to the sulfone.

Optimized Protocol:

- Solvent: Dichloromethane

- Base: Triethylamine (2.5 eq)

- Oxidizing Agent: Hydrogen peroxide (30% in H$$_2$$O)

- Yield: 82–86%.

Characterization Data:

Chemoselective Oxidation of Thioethers

An alternative route involves the oxidation of 3-(phenylthio)pyrrolidine using meta-chloroperbenzoic acid (mCPBA) in DCM, achieving >95% conversion to the sulfone. This method avoids overoxidation and is scalable to multigram quantities.

Coupling of THP and Pyrrolidine Fragments

Nucleophilic Acyl Substitution via Weinreb Amides

The final coupling employs the THP-derived Weinreb amide and a lithiated 3-(phenylsulfonyl)pyrrolidine. The pyrrolidine is deprotonated with lithium diisopropylamide (LDA) at −78°C, followed by addition to the Weinreb amide in THF.

Representative Procedure:

- Deprotonation: 3-(Phenylsulfonyl)pyrrolidine (1.0 eq) + LDA (1.1 eq) in THF, −78°C, 30 min.

- Addition: THP-Weinreb amide (1.0 eq) in THF, stirred for 2 h.

- Workup: Quench with NH$$_4$$Cl, extract with EtOAc, purify via flash chromatography.

Direct Coupling via Acyl Chlorides

Activation of the THP carboxylic acid with oxalyl chloride generates the acyl chloride, which reacts with 3-(phenylsulfonyl)pyrrolidine in DCM at 0°C–25°C.

Reaction Parameters:

Optimization and Scalability

Solvent and Temperature Effects

Chiral Resolution

Chiral HPLC using Chiralpak AD-H columns resolves enantiomers of intermediates, achieving >99% enantiomeric excess (ee) for stereochemically pure products.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagents

Waste Management

- Solvent Recovery: THF and DCM are distilled and reused, reducing environmental impact.

- Neutralization Protocols: Quenching with NH$$_4$$Cl ensures safe disposal of residual organometallics.

Chemical Reactions Analysis

Types of Reactions

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group attached to different core structures.

Tetrahydropyran derivatives: Compounds featuring the tetrahydropyran ring with various functional groups.

Uniqueness

The uniqueness of (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields and makes it a valuable compound for research and development .

Biological Activity

Overview

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and a phenylsulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of the Pyrrolidine Ring : Initial formation of the pyrrolidine structure.

- Introduction of the Phenylsulfonyl Group : This step often utilizes sulfonation techniques.

- Formation of the Tetrahydropyran Ring : Achieved through cyclization reactions leading to the final methanone moiety.

These reactions may require specific catalysts, temperature controls, and solvents to optimize yield and purity.

The biological activity of (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptors : It can bind to receptors involved in neurotransmission or other signaling pathways, potentially modulating their activity.

The precise mechanism often depends on the biological context and the specific targets involved.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound, particularly in:

- Anti-inflammatory Effects : Research indicates that derivatives similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Some studies suggest that related compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

- Neuroprotective Effects : Investigations into neuroprotective properties have shown potential benefits in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.

Data Table: Summary of Biological Activities

Comparative Analysis

Compared to similar compounds, (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone exhibits unique properties due to its diverse functional groups. For instance:

| Compound Type | Key Features |

|---|---|

| Pyrrolidine Derivatives | Variations in substituents lead to different biological activities |

| Phenylsulfonyl Derivatives | Altered binding affinities and mechanisms depending on core structure |

| Tetrahydropyran Derivatives | Diverse functionalities impacting pharmacological profiles |

Q & A

Basic: What are the key synthetic strategies for this compound, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to link the pyrrolidine sulfonyl and tetrahydropyran moieties.

- Sulfonylation of the pyrrolidine ring using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Validation:

- TLC monitors reaction progress (e.g., Rf values compared to standards).

- NMR (1H/13C) confirms functional groups:

- Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet).

- Sulfonyl group (δ 7.5–8.0 ppm, aromatic protons).

- Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 423.2) .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopic Analysis:

- IR: Peaks at 1150 cm⁻¹ (S=O stretching) and 1680 cm⁻¹ (C=O of methanone).

- 1H NMR: Integration ratios confirm substituent positions (e.g., tetrahydropyran’s equatorial phenyl group).

- X-ray Crystallography: Resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.